3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole 3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole
Brand Name: Vulcanchem
CAS No.: 49739-42-6
VCID: VC15806913
InChI: InChI=1S/C9H8N2O3S/c1-7-9(11-14-10-7)15(12,13)8-5-3-2-4-6-8/h2-6H,1H3
SMILES:
Molecular Formula: C9H8N2O3S
Molecular Weight: 224.24 g/mol

3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole

CAS No.: 49739-42-6

Cat. No.: VC15806913

Molecular Formula: C9H8N2O3S

Molecular Weight: 224.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole - 49739-42-6

Specification

CAS No. 49739-42-6
Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
IUPAC Name 3-(benzenesulfonyl)-4-methyl-1,2,5-oxadiazole
Standard InChI InChI=1S/C9H8N2O3S/c1-7-9(11-14-10-7)15(12,13)8-5-3-2-4-6-8/h2-6H,1H3
Standard InChI Key XKGMRXSTBCVRPN-UHFFFAOYSA-N
Canonical SMILES CC1=NON=C1S(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(benzenesulfonyl)-4-methyl-1,2,5-oxadiazole, reflects its core structure: a five-membered oxadiazole ring (containing two nitrogen and one oxygen atom) with substituents at positions 3 and 4 (Figure 1). The phenylsulfonyl group (SO2C6H5-\text{SO}_2\text{C}_6\text{H}_5) contributes to its electron-withdrawing character, while the methyl group enhances steric stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H8N2O3S\text{C}_9\text{H}_8\text{N}_2\text{O}_3\text{S}
Molecular Weight224.24 g/mol
Canonical SMILESCC1=NON=C1S(=O)(=O)C2=CC=CC=C2
InChI KeyXKGMRXSTBCVRPN-UHFFFAOYSA-N
LogP (Predicted)1.2–1.8
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0

The compound’s LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor in drug design.

Spectroscopic Characterization

Spectral data for analogous 1,2,5-oxadiazoles provide insights into its characterization:

  • IR Spectroscopy: Stretching vibrations for C=N\text{C=N} (1600–1650 cm1^{-1}), SO2\text{SO}_2 asymmetric/symmetric (1320–1350 cm1^{-1} and 1150–1170 cm1^{-1}), and C-O-C\text{C-O-C} (1060–1080 cm1^{-1}) are typical .

  • 1^1H NMR: Aromatic protons from the phenylsulfonyl group resonate at δ\delta 7.2–8.4 ppm, while the methyl group appears as a singlet near δ\delta 2.5 ppm .

  • Mass Spectrometry: The molecular ion peak at m/z 224.24 confirms the molecular weight, with fragmentation patterns indicating loss of SO2\text{SO}_2 or the phenyl group.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis typically involves cyclocondensation of hydrazides with carboxylic acid derivatives. A documented method for analogous compounds uses p-phenylsulfonyl benzohydrazide and substituted aromatic acids in the presence of POCl3\text{POCl}_3 (phosphorus oxychloride) :

R-COOH+H2N-NH-C6H4-SO2C6H5POCl3Oxadiazole Derivative+H2O\text{R-COOH} + \text{H}_2\text{N-NH-C}_6\text{H}_4\text{-SO}_2\text{C}_6\text{H}_5 \xrightarrow{\text{POCl}_3} \text{Oxadiazole Derivative} + \text{H}_2\text{O}

Table 2: Representative Synthesis Conditions and Yields

Starting MaterialReagentTemperatureYield (%)Melting Point (°C)
p-Phenylsulfonyl benzohydrazide + 4-nitrobenzoic acidPOCl3\text{POCl}_380°C80260–263
p-Phenylsulfonyl benzohydrazide + 3,4-dinitrobenzoic acidPOCl3\text{POCl}_385°C85220–224

Yields exceed 75% under optimized conditions, with purity confirmed via chromatography .

Challenges and Optimization

  • Side Reactions: Competing formation of 1,3,4-oxadiazoles necessitates strict control of stoichiometry and reaction time.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require post-reaction purification to remove residues.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Nitro or sulfonyl substituents at position 4 increase antibacterial potency by 30–40% compared to electron-donating groups .

  • Methyl Substitution: The 3-methyl group improves metabolic stability, reducing hepatic clearance in preclinical models.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its sulfonyl moiety facilitates hydrogen bonding with target proteins, as evidenced in docking studies with Staphylococcus aureus dihydrofolate reductase .

Material Science

In polymer chemistry, its thermal stability (decomposition temperature >250°C) makes it suitable for high-performance resins and coatings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator